molecular formula C5H13N B1584523 N,N-Dimethylisopropylamine CAS No. 996-35-0

N,N-Dimethylisopropylamine

Cat. No. B1584523
CAS RN: 996-35-0
M. Wt: 87.16 g/mol
InChI Key: VMOWKUTXPNPTEN-UHFFFAOYSA-N
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Patent
US07968595B2

Procedure details

A suspension of 3-bromo-4,5-dimethoxybenzaldehyde (1500 g, 6.12 moles, 1.1 eq) and malononitrile (404 g, 6.12 moles, 1.1 eq) in ethanol 99% (12 L, 7 volumes) was stirred at room temperature under N2(g). Dimethylisopropylamine (339 mL, 2.78 moles, 0.5 eq) was added slowly (which caused an exotherm from about 14° C. to about 26° C.) and the reaction mixture was stirred at room temperature for about 2 h under N2(g). The yellow thick suspension was analyzed by HPLC to monitor the appearance of the Knoevenagel intermediate and the disappearance of the aldehyde. 2,3-Diaminophenol (690.66 g, 5.56 moles, 1 eq) was added and the reaction mixture was stirred at room temperature overnight. The resulting beige-brown suspension was filtered and the cake was washed with cold CH2Cl2 (3000 mL). The solids were dried under vacuum to give 2,7,8-triamino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromene (1.9 kg, 82% yield). 1H NMR (300 MHz) (DMSO-d6, ppm): 3.71 (s, 3H), 3.82 (s, 3H), 4.43 (s, 2H), 4.56 (s, 1H), 4.70 (s, 2H), 6.09 (d, J=8 Hz, 1H), 6.26 (d, J=8 Hz, 1H), 6.76 (s, 2H), 6.78 (d, J=2 Hz, 1H), 6.90 (d, J=2 Hz, 1H).
Quantity
1500 g
Type
reactant
Reaction Step One
Quantity
404 g
Type
reactant
Reaction Step One
Quantity
12 L
Type
solvent
Reaction Step One
Quantity
339 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
690.66 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:12][CH3:13])[C:9]=1[O:10][CH3:11])[CH:5]=O.[C:14](#[N:18])[CH2:15][C:16]#[N:17].CN(C)C(C)C.[NH2:25][C:26]1[C:31]([NH2:32])=[CH:30][CH:29]=[CH:28][C:27]=1[OH:33]>C(O)C>[NH2:17][C:16]1[O:33][C:27]2[C:28]([CH:5]([C:4]3[CH:7]=[C:8]([O:12][CH3:13])[C:9]([O:10][CH3:11])=[C:2]([Br:1])[CH:3]=3)[C:15]=1[C:14]#[N:18])=[CH:29][CH:30]=[C:31]([NH2:32])[C:26]=2[NH2:25]

Inputs

Step One
Name
Quantity
1500 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=C(C1OC)OC
Name
Quantity
404 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
12 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
339 mL
Type
reactant
Smiles
CN(C(C)C)C
Step Three
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
690.66 g
Type
reactant
Smiles
NC1=C(C=CC=C1N)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under N2(g)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
from about 14° C. to about 26° C.
STIRRING
Type
STIRRING
Details
was stirred at room temperature for about 2 h under N2(g)
Duration
2 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting beige-brown suspension was filtered
WASH
Type
WASH
Details
the cake was washed with cold CH2Cl2 (3000 mL)
CUSTOM
Type
CUSTOM
Details
The solids were dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC=1OC2=C(C(=CC=C2C(C1C#N)C1=CC(=C(C(=C1)OC)OC)Br)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 kg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07968595B2

Procedure details

A suspension of 3-bromo-4,5-dimethoxybenzaldehyde (1500 g, 6.12 moles, 1.1 eq) and malononitrile (404 g, 6.12 moles, 1.1 eq) in ethanol 99% (12 L, 7 volumes) was stirred at room temperature under N2(g). Dimethylisopropylamine (339 mL, 2.78 moles, 0.5 eq) was added slowly (which caused an exotherm from about 14° C. to about 26° C.) and the reaction mixture was stirred at room temperature for about 2 h under N2(g). The yellow thick suspension was analyzed by HPLC to monitor the appearance of the Knoevenagel intermediate and the disappearance of the aldehyde. 2,3-Diaminophenol (690.66 g, 5.56 moles, 1 eq) was added and the reaction mixture was stirred at room temperature overnight. The resulting beige-brown suspension was filtered and the cake was washed with cold CH2Cl2 (3000 mL). The solids were dried under vacuum to give 2,7,8-triamino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromene (1.9 kg, 82% yield). 1H NMR (300 MHz) (DMSO-d6, ppm): 3.71 (s, 3H), 3.82 (s, 3H), 4.43 (s, 2H), 4.56 (s, 1H), 4.70 (s, 2H), 6.09 (d, J=8 Hz, 1H), 6.26 (d, J=8 Hz, 1H), 6.76 (s, 2H), 6.78 (d, J=2 Hz, 1H), 6.90 (d, J=2 Hz, 1H).
Quantity
1500 g
Type
reactant
Reaction Step One
Quantity
404 g
Type
reactant
Reaction Step One
Quantity
12 L
Type
solvent
Reaction Step One
Quantity
339 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
690.66 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:12][CH3:13])[C:9]=1[O:10][CH3:11])[CH:5]=O.[C:14](#[N:18])[CH2:15][C:16]#[N:17].CN(C)C(C)C.[NH2:25][C:26]1[C:31]([NH2:32])=[CH:30][CH:29]=[CH:28][C:27]=1[OH:33]>C(O)C>[NH2:17][C:16]1[O:33][C:27]2[C:28]([CH:5]([C:4]3[CH:7]=[C:8]([O:12][CH3:13])[C:9]([O:10][CH3:11])=[C:2]([Br:1])[CH:3]=3)[C:15]=1[C:14]#[N:18])=[CH:29][CH:30]=[C:31]([NH2:32])[C:26]=2[NH2:25]

Inputs

Step One
Name
Quantity
1500 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=C(C1OC)OC
Name
Quantity
404 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
12 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
339 mL
Type
reactant
Smiles
CN(C(C)C)C
Step Three
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
690.66 g
Type
reactant
Smiles
NC1=C(C=CC=C1N)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under N2(g)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
from about 14° C. to about 26° C.
STIRRING
Type
STIRRING
Details
was stirred at room temperature for about 2 h under N2(g)
Duration
2 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting beige-brown suspension was filtered
WASH
Type
WASH
Details
the cake was washed with cold CH2Cl2 (3000 mL)
CUSTOM
Type
CUSTOM
Details
The solids were dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC=1OC2=C(C(=CC=C2C(C1C#N)C1=CC(=C(C(=C1)OC)OC)Br)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 kg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.